Cas no 2091212-41-6 (ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate)

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate
- 2091212-41-6
- EN300-27729436
-
- Inchi: 1S/C13H17NO2/c1-2-16-13(15)11-5-6-12-9-14-7-3-4-10(12)8-11/h5-6,8,14H,2-4,7,9H2,1H3
- InChI Key: IZOSHKDHOBNBFX-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC2CNCCCC=2C=1)=O
Computed Properties
- Exact Mass: 219.125928785g/mol
- Monoisotopic Mass: 219.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 1.9
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27729436-0.25g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 95.0% | 0.25g |
$1275.0 | 2025-03-19 | |
Enamine | EN300-27729436-1.0g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 95.0% | 1.0g |
$1386.0 | 2025-03-19 | |
Enamine | EN300-27729436-1g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 1g |
$1386.0 | 2023-09-10 | ||
Enamine | EN300-27729436-0.1g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 95.0% | 0.1g |
$1220.0 | 2025-03-19 | |
Enamine | EN300-27729436-2.5g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 95.0% | 2.5g |
$2716.0 | 2025-03-19 | |
Enamine | EN300-27729436-10.0g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 95.0% | 10.0g |
$5959.0 | 2025-03-19 | |
Enamine | EN300-27729436-0.5g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 95.0% | 0.5g |
$1331.0 | 2025-03-19 | |
Enamine | EN300-27729436-5.0g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 95.0% | 5.0g |
$4018.0 | 2025-03-19 | |
Enamine | EN300-27729436-5g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 5g |
$4018.0 | 2023-09-10 | ||
Enamine | EN300-27729436-0.05g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 95.0% | 0.05g |
$1164.0 | 2025-03-19 |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate Related Literature
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
Additional information on ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate
Ethyl 2,3,4,5-Tetrahydro-1H-2-Benzazepine-7-Carboxylate: A Comprehensive Overview
Ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate (CAS No. 2091212-41-6) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzazepines, which are heterocyclic aromatic compounds with a seven-membered ring containing one nitrogen atom. The structure of ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate is characterized by a partially saturated benzazepine ring system and an ethyl ester group attached at the 7-position. The benzazepine core is a key structural feature that contributes to its unique chemical properties and potential biological activities.
The synthesis of ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate involves a series of well-established organic reactions. Typically, the starting material is a substituted indole or tryptamine derivative. Through a combination of cyclization reactions and functional group transformations, the desired product is obtained. The tetrahydrobenzazepine system is often formed via intramolecular cyclization under specific reaction conditions, such as acidic or basic environments. The introduction of the ethyl ester group at the 7-position is achieved through esterification reactions using appropriate reagents.
Recent studies have highlighted the potential pharmacological activities of ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate. Research has shown that this compound exhibits antidepressant-like effects in preclinical models. This activity is attributed to its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. The benzazepine framework has been associated with monoamine reuptake inhibition, which is a key mechanism for many antidepressant drugs.
In addition to its antidepressant properties, ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate has also been investigated for its anti-inflammatory and antioxidant activities. Experimental data suggest that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and modulating oxidative stress pathways. These findings underscore its potential as a therapeutic agent for conditions characterized by inflammation and oxidative damage.
The tetrahydrobenzazepine moiety in this compound plays a crucial role in its pharmacokinetic profile. Studies have demonstrated that this compound exhibits good oral bioavailability and moderate plasma stability. Its pharmacokinetic properties make it an attractive candidate for drug development programs targeting chronic conditions requiring sustained therapeutic effects.
From a synthetic perspective, ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate serves as a valuable intermediate for the construction of more complex heterocyclic systems. Its versatility in undergoing further functionalization reactions enables chemists to explore diverse structural modifications aimed at optimizing biological activity and pharmacokinetic properties.
In conclusion, ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate (CAS No. 2091212-41-) is a multifaceted compound with promising applications in drug discovery and development. Its unique chemical structure and diverse biological activities make it an important focus for ongoing research efforts in the fields of organic chemistry and pharmacology.
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